Cas no 64681-36-3 (Tiglyl carnitine)

Tiglyl carnitine is an acylcarnitine derivative formed through the esterification of tiglic acid with L-carnitine. It serves as an intermediate in mitochondrial fatty acid β-oxidation, particularly in the metabolism of branched-chain amino acids. This compound is of interest in metabolic studies due to its role in identifying inborn errors of metabolism, such as disorders in isoleucine catabolism. Tiglyl carnitine can be quantified via tandem mass spectrometry, making it a valuable biomarker for clinical diagnostics. Its stability and detectability in biological samples enhance its utility in research and screening applications. Analytical standards of tiglyl carnitine are used to validate metabolic assays and improve diagnostic accuracy.
Tiglyl carnitine structure
Tiglyl carnitine structure
Product name:Tiglyl carnitine
CAS No:64681-36-3
MF:C12H21NO4
Molecular Weight:243.29944396019
CID:2086660
PubChem ID:91825636

Tiglyl carnitine 化学的及び物理的性質

名前と識別子

    • Tiglylcarnitine
    • (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]-1-propanaminium inner salt
    • C5:1-Carnitine
    • Tiglyl carnitine
    • (3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate
    • G16337
    • CHEBI:85520
    • (R)-tiglyl-carnitine
    • Tiglylcarnitine Solution in Methanol, 100ug/mL
    • 64681-36-3
    • Tiglyl-l-carnitine
    • HY-113408
    • Q27158616
    • 1ST175440-100M
    • (3R)-3-{[(2E)-2-methylbut-2-enoyl]oxy}-4-(trimethylazaniumyl)butanoate
    • MS-23442
    • DTXSID701316966
    • AKOS040744376
    • CS-0059360
    • O-tiglyl-L-carnitine
    • インチ: 1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1
    • InChIKey: WURBQCVBQNMUQT-OLKPEBQYSA-N
    • SMILES: O(C(/C(=C/C)/C)=O)[C@H](CC(=O)[O-])C[N+](C)(C)C

計算された属性

  • 精确分子量: 243.14705815g/mol
  • 同位素质量: 243.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 309
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • XLogP3: 1.6

じっけんとくせい

  • 光学活性: [α]/D -18±2.0°, c = 0.1 in H2O

Tiglyl carnitine Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • 储存条件:Please store the product under the recommended conditions in the Certificate of Analysis.

Tiglyl carnitine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47382-1mg
Tiglyl carnitine
64681-36-3 98%
1mg
¥801.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
39588-50MG
Tigloyl-L-carnitine
64681-36-3 analytical standard
50MG
¥6358.36 2022-02-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T878002-1mg
Tiglyl carnitine
64681-36-3 98%
1mg
¥1,539.00 2022-01-14
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47382-5mg
Tiglyl carnitine
64681-36-3 98%
5mg
¥1693.00 2023-09-08
AN HUI ZE SHENG Technology Co., Ltd.
39588-10MG
Tigloyl-L-carnitine analytical standard
64681-36-3 ≥94.0%(HPLC)
10mg
¥1902.52 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
39588-10MG
64681-36-3
10MG
¥1811.92 2023-01-15
TargetMol Chemicals
T19581-100mg
Tiglyl carnitine
64681-36-3 99.22%
100mg
¥ 9990 2024-07-24
1PlusChem
1P01EOXK-25mg
Tiglyl carnitine
64681-36-3 99%
25mg
$517.00 2024-04-22
1PlusChem
1P01EOXK-50mg
Tiglyl carnitine
64681-36-3 99%
50mg
$861.00 2024-04-22
A2B Chem LLC
AX64312-10mg
Tiglyl carnitine
64681-36-3 99%
10mg
$230.00 2024-04-19

Tiglyl carnitine 関連文献

Tiglyl carnitineに関する追加情報

Research Brief on Tiglyl Carnitine (64681-36-3): Recent Advances and Applications in Chemical Biology and Medicine

Tiglyl carnitine (CAS: 64681-36-3) is an acylcarnitine derivative that has garnered significant attention in recent years due to its potential roles in metabolic disorders, mitochondrial function, and biomarker applications. This research brief synthesizes the latest findings on tiglyl carnitine, focusing on its biochemical properties, analytical methodologies, and clinical relevance. The compound's unique structure, characterized by a tiglyl moiety esterified to L-carnitine, positions it as a critical intermediate in fatty acid oxidation and energy metabolism pathways.

Recent studies have highlighted tiglyl carnitine's association with inborn errors of metabolism, particularly short-chain enoyl-CoA hydratase (ECHS1) deficiency. A 2023 study published in the Journal of Inherited Metabolic Diseases demonstrated elevated tiglyl carnitine levels in ECHS1-deficient patients, suggesting its utility as a diagnostic biomarker. Advanced tandem mass spectrometry (MS/MS) techniques have enabled precise quantification of tiglyl carnitine in biological matrices, with detection limits as low as 0.1 nM in plasma samples. These analytical advancements have facilitated large-scale metabolomic studies investigating tiglyl carnitine's role in various pathological conditions.

From a therapeutic perspective, research has explored tiglyl carnitine's potential in modulating mitochondrial function. In vitro experiments using human hepatocyte models have shown that tiglyl carnitine supplementation can partially restore β-oxidation capacity in cells with impaired mitochondrial function. However, the compound's therapeutic window appears narrow, as excessive accumulation may lead to cytotoxic effects through disruption of CoA homeostasis. These findings were corroborated by a 2024 Nature Metabolism publication that employed stable isotope tracing to map tiglyl carnitine's metabolic fate in mammalian systems.

The pharmaceutical industry has shown growing interest in tiglyl carnitine as a lead compound for metabolic disorder treatments. Several patent applications filed in 2023-2024 describe novel tiglyl carnitine analogs with improved pharmacokinetic profiles. Notably, one such analog (TigCar-2024) demonstrated enhanced tissue distribution and reduced renal clearance in preclinical models, addressing key limitations of the parent compound. These developments suggest that tiglyl carnitine derivatives may soon enter clinical trials for metabolic syndrome and rare genetic disorders.

Looking forward, challenges remain in fully elucidating tiglyl carnitine's mechanisms of action and therapeutic potential. Current research gaps include understanding its tissue-specific metabolism and potential signaling functions beyond energy metabolism. The establishment of standardized reference ranges for tiglyl carnitine across different populations and age groups will be crucial for its clinical adoption as a biomarker. Continued advancements in analytical technologies and the integration of multi-omics approaches promise to further unravel the complexities of tiglyl carnitine biology in the coming years.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:64681-36-3)Tiglyl carnitine
A1035679
Purity:99%
はかる:5mg
Price ($):552.0
atkchemica
(CAS:64681-36-3)Tiglyl carnitine
CL0521
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry